molecular formula C14H14ClN7 B3019520 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941868-01-5

3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3019520
CAS No.: 941868-01-5
M. Wt: 315.77
InChI Key: WKQKUCXRMCLBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is USP28 , a deubiquitinating enzyme . This enzyme plays a crucial role in the regulation of protein stability and is involved in various cellular processes.

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation in cells. This interaction leads to changes in the cellular protein landscape, impacting various biological processes.

Result of Action

The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also impacts the EMT progression in gastric cancer cell lines . These effects at the molecular and cellular levels contribute to its potential anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQKUCXRMCLBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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